
Formamide,N-methyl-N-(3-methyl-2-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is a chemical compound with the molecular formula C8H10N2O. It is also known by its CAS number 756534-03-9. This compound is part of a class of chemicals known as formamides, which are derivatives of formic acid. The structure of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- includes a pyridine ring substituted with a methyl group and a formamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with methylamine in the presence of a formylating agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- often involves large-scale synthesis using automated reactors. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-(2-pyridyl)formamide: Similar structure but with the pyridine ring at a different position.
N-(3-Methyl-2-pyridyl)formamide: Lacks the N-methyl group.
N-(3-Dimethylaminopropyl)formamide: Contains a different substituent on the formamide group.
Uniqueness
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and receptors makes it valuable in various research applications .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-methyl-N-(3-methylpyridin-2-yl)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-9-8(7)10(2)6-11/h3-6H,1-2H3 |
InChI Key |
KVONYGCEYNZXFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


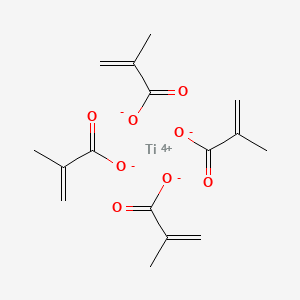
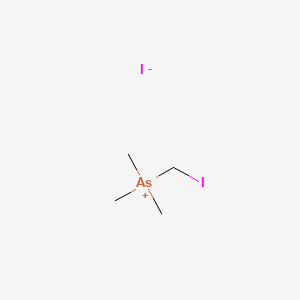
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)

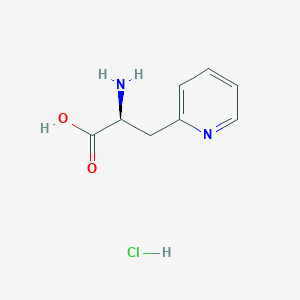
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)

![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)

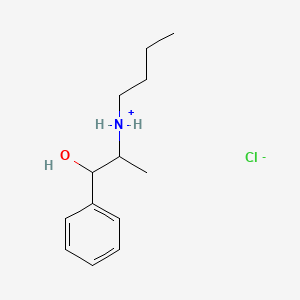
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
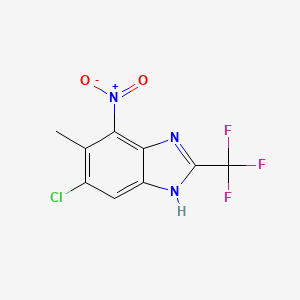
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
